N-(2,4-difluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,4-difluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” is a complex organic compound that belongs to the class of pyrimidoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,4-difluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The starting materials often include 2,4-difluoroaniline, 3-methoxybenzaldehyde, and other reagents necessary for constructing the pyrimidoindole core. The reaction conditions may involve:
Condensation reactions: To form the initial intermediates.
Cyclization reactions: To build the pyrimidoindole ring system.
Thioether formation: To introduce the sulfanyl group.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch processing: For small-scale synthesis.
Continuous flow chemistry: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: To form sulfoxides or sulfones.
Reduction: To reduce the carbonyl group to alcohols.
Substitution: Particularly nucleophilic aromatic substitution due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may be investigated for its interactions with various biomolecules, including proteins and nucleic acids.
Medicine
The compound could have potential therapeutic applications, such as:
Anticancer agents: Due to its ability to interact with DNA or inhibit specific enzymes.
Antimicrobial agents: Given its structural similarity to other bioactive molecules.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism by which “N-(2,4-difluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” exerts its effects can involve:
Molecular targets: Such as enzymes, receptors, or DNA.
Pathways: Including inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimidoindole derivatives: Other compounds in this class with similar structures.
Fluorinated aromatic compounds: Such as 2,4-difluoroaniline derivatives.
Uniqueness
The unique combination of the pyrimidoindole core with the 2,4-difluorophenyl and 3-methoxyphenyl groups, along with the sulfanylacetamide moiety, distinguishes this compound from others
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N4O3S/c1-34-16-6-4-5-15(12-16)31-24(33)23-22(17-7-2-3-8-19(17)29-23)30-25(31)35-13-21(32)28-20-10-9-14(26)11-18(20)27/h2-12,29H,13H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHDRACWOGXYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=C(C=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.